Cas no 2034579-07-0 (N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide)

N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide
- N-[4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]phenyl]acetamide
- F6479-4072
- N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide
- 2034579-07-0
- N-(4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
- AKOS026691193
-
- Inchi: 1S/C20H24N4O3/c1-13-12-19(22-14(2)21-13)27-18-8-10-24(11-9-18)20(26)16-4-6-17(7-5-16)23-15(3)25/h4-7,12,18H,8-11H2,1-3H3,(H,23,25)
- InChI Key: OGDKGLVJBYDXPM-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)N=C(C)N=1)C1CCN(C(C2C=CC(=CC=2)NC(C)=O)=O)CC1
Computed Properties
- Exact Mass: 368.18484064g/mol
- Monoisotopic Mass: 368.18484064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.4Ų
- XLogP3: 2.2
N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-4072-2μmol |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-20μmol |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-10μmol |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-5μmol |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-4mg |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6479-4072-25mg |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-30mg |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-10mg |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-5mg |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6479-4072-1mg |
N-(4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide |
2034579-07-0 | 1mg |
$81.0 | 2023-09-08 |
N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide Related Literature
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
Additional information on N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide
Introduction to N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide (CAS No. 2034579-07-0)
N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide (CAS No. 2034579-07-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of acetamides and features a unique structural motif that includes a 2,6-dimethylpyrimidin-4-yl group and a piperidine ring. The combination of these functional groups imparts distinct pharmacological properties, making it a promising candidate for various therapeutic interventions.
The 2,6-dimethylpyrimidin-4-yl moiety is known for its ability to interact with specific biological targets, such as kinases and receptors, which are often implicated in the pathogenesis of various diseases. The presence of this group in N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide suggests that it may exhibit potent and selective binding to these targets, thereby modulating their activity and potentially leading to therapeutic benefits.
The piperidine ring, on the other hand, is a common structural element in many bioactive compounds due to its ability to enhance the lipophilicity and metabolic stability of the molecule. This characteristic is crucial for ensuring that the compound can effectively cross biological membranes and reach its intended site of action. Additionally, the piperidine ring can contribute to the overall conformational flexibility of the molecule, which is important for optimizing its binding affinity and selectivity.
Recent studies have highlighted the potential of N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide in treating various diseases. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide could be a valuable therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, preclinical studies have demonstrated that N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide possesses potent antitumor activity against several cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression. These results indicate that N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide may have potential as an anticancer agent and warrants further investigation in clinical trials.
In addition to its therapeutic potential, N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide has also been studied for its pharmacokinetic properties. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its efficacy and safety in vivo. The high oral bioavailability and low toxicity observed in animal models suggest that this compound could be developed into an effective oral medication.
The synthesis of N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide involves several well-established chemical reactions. The key steps include the formation of the 2,6-dimethylpyrimidin-4-one intermediate through a condensation reaction between 2-aminoethanol and 2-chloroacetyl chloride, followed by a coupling reaction with piperidine to form the desired product. This synthetic route is scalable and can be readily adapted for large-scale production.
In conclusion, N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide (CAS No. 2034579-07-0) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease models, paving the way for its potential use in clinical settings.
2034579-07-0 (N-(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}phenyl)acetamide) Related Products
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)




